methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
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Overview
Description
methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of isoxazolines. Isoxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a nitrophenyl group attached to the isoxazoline ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzaldehyde with hydroxylamine to form an oxime, followed by cyclization with an appropriate carboxylic acid derivative under acidic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoxazoline derivatives.
Scientific Research Applications
methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The isoxazoline ring can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitrophenyl)-2-isoxazoline-5-carboxylic acid methyl ester
- 3-(2-Aminophenyl)-2-isoxazoline-5-carboxylic acid methyl ester
- 3-(2-Chlorophenyl)-2-isoxazoline-5-carboxylic acid methyl ester
Uniqueness
methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This compound’s specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c1-17-11(14)10-6-8(12-18-10)7-4-2-3-5-9(7)13(15)16/h2-5,10H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMLMDOWFDPAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO1)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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